4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile
Overview
Description
4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of bromine and difluoromethyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Bromine Atom: Bromination of the pyrrole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced by reacting the brominated pyrrole with a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-diones.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrroles depending on the nucleophile used.
Oxidation Reactions: Products include pyrrole-2,5-diones.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The carbonitrile group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(difluoromethyl)-1H-pyrazole
- 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole
- 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole
Uniqueness
4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and difluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)pyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2N2/c7-4-1-5(2-10)11(3-4)6(8)9/h1,3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJMFZOFUDEWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=C1Br)C(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209887 | |
Record name | 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801209887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559067-57-0 | |
Record name | 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559067-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-carbonitrile, 4-bromo-1-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801209887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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